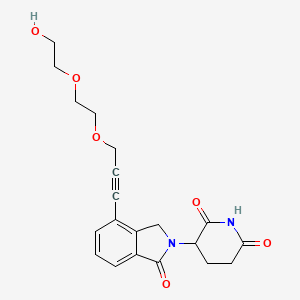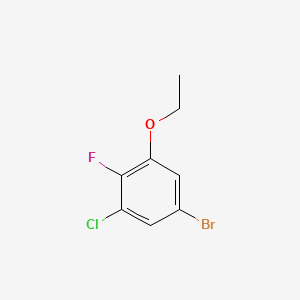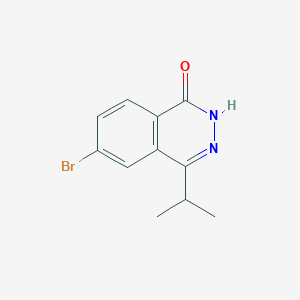
methyl (2S)-5-acetamido-2-(1-acetyl-5-bromo-4-chloroindol-3-yl)oxy-4-acetyloxy-6-(1,2,3-triacetyloxypropyl)oxane-2-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound (1S,2S)-1-((2R,3R,4S,6S)-3-acetamido-4-acetoxy-6-((1-acetyl-5-bromo-4-chloro-1H-indol-3-yl)oxy)-6-(methoxycarbonyl)tetrahydro-2H-pyran-2-yl)propane-1,2,3-triyl triacetate is a complex organic molecule characterized by multiple functional groups, including acetamido, acetoxy, methoxycarbonyl, and indole derivatives
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2S)-1-((2R,3R,4S,6S)-3-acetamido-4-acetoxy-6-((1-acetyl-5-bromo-4-chloro-1H-indol-3-yl)oxy)-6-(methoxycarbonyl)tetrahydro-2H-pyran-2-yl)propane-1,2,3-triyl triacetate involves multiple steps, each requiring precise reaction conditions. The process typically begins with the preparation of the indole derivative, followed by the introduction of the acetamido and acetoxy groups. The final steps involve the formation of the tetrahydropyran ring and the attachment of the methoxycarbonyl group. Each step requires specific reagents and catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for scalability. This includes using cost-effective reagents, minimizing reaction times, and employing efficient purification techniques. Continuous flow reactors and automated synthesis platforms could be utilized to enhance production efficiency and consistency.
化学反応の分析
Types of Reactions
(1S,2S)-1-((2R,3R,4S,6S)-3-acetamido-4-acetoxy-6-((1-acetyl-5-bromo-4-chloro-1H-indol-3-yl)oxy)-6-(methoxycarbonyl)tetrahydro-2H-pyran-2-yl)propane-1,2,3-triyl triacetate: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: The indole and acetoxy groups can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes. Substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.
科学的研究の応用
(1S,2S)-1-((2R,3R,4S,6S)-3-acetamido-4-acetoxy-6-((1-acetyl-5-bromo-4-chloro-1H-indol-3-yl)oxy)-6-(methoxycarbonyl)tetrahydro-2H-pyran-2-yl)propane-1,2,3-triyl triacetate: has numerous applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe or therapeutic agent.
Medicine: Explored for its potential in drug development, particularly for targeting specific molecular pathways.
Industry: Utilized in the development of advanced materials with unique properties.
作用機序
The mechanism of action of (1S,2S)-1-((2R,3R,4S,6S)-3-acetamido-4-acetoxy-6-((1-acetyl-5-bromo-4-chloro-1H-indol-3-yl)oxy)-6-(methoxycarbonyl)tetrahydro-2H-pyran-2-yl)propane-1,2,3-triyl triacetate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The indole derivative, in particular, is known for its ability to interact with proteins and nucleic acids, potentially affecting gene expression and cellular signaling.
類似化合物との比較
Similar Compounds
Dichloroaniline: Aniline derivatives with chlorine substitutions, used in dye and herbicide production.
Empirical Formula and Formula Unit of Ionic Compounds: Similar in their complexity and potential for diverse applications.
Uniqueness
(1S,2S)-1-((2R,3R,4S,6S)-3-acetamido-4-acetoxy-6-((1-acetyl-5-bromo-4-chloro-1H-indol-3-yl)oxy)-6-(methoxycarbonyl)tetrahydro-2H-pyran-2-yl)propane-1,2,3-triyl triacetate: stands out due to its unique combination of functional groups and structural complexity. This uniqueness makes it a valuable compound for research and industrial applications, offering opportunities for innovation in various fields.
特性
分子式 |
C30H34BrClN2O14 |
|---|---|
分子量 |
761.9 g/mol |
IUPAC名 |
methyl (2S)-5-acetamido-2-(1-acetyl-5-bromo-4-chloroindol-3-yl)oxy-4-acetyloxy-6-(1,2,3-triacetyloxypropyl)oxane-2-carboxylate |
InChI |
InChI=1S/C30H34BrClN2O14/c1-13(35)33-26-21(44-16(4)38)10-30(29(41)42-7,47-22-11-34(14(2)36)20-9-8-19(31)25(32)24(20)22)48-28(26)27(46-18(6)40)23(45-17(5)39)12-43-15(3)37/h8-9,11,21,23,26-28H,10,12H2,1-7H3,(H,33,35)/t21?,23?,26?,27?,28?,30-/m1/s1 |
InChIキー |
FTFRPOUGQITUOH-LZJYRWEQSA-N |
異性体SMILES |
CC(=O)NC1C(C[C@@](OC1C(C(COC(=O)C)OC(=O)C)OC(=O)C)(C(=O)OC)OC2=CN(C3=C2C(=C(C=C3)Br)Cl)C(=O)C)OC(=O)C |
正規SMILES |
CC(=O)NC1C(CC(OC1C(C(COC(=O)C)OC(=O)C)OC(=O)C)(C(=O)OC)OC2=CN(C3=C2C(=C(C=C3)Br)Cl)C(=O)C)OC(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


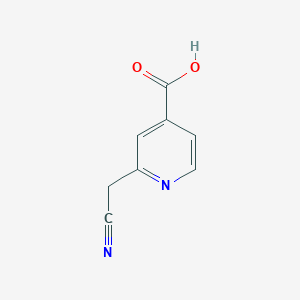

![(2-Fluoro-2'-methyl-[1,1'-biphenyl]-4-yl)boronic acid](/img/structure/B14775043.png)





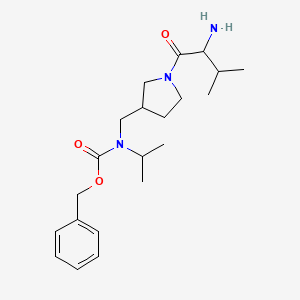
![(3R)-3-amino-4-[2-(trifluoromethyl)phenyl]butanoic acid](/img/structure/B14775082.png)

